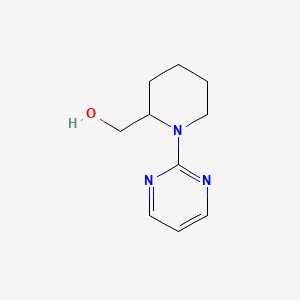

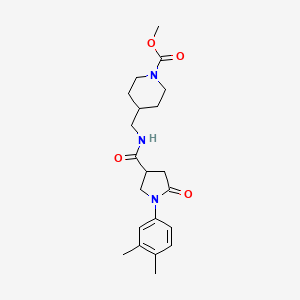

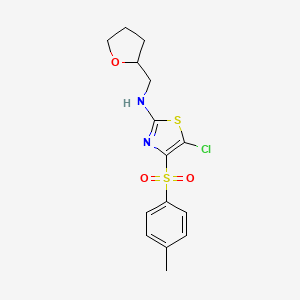

![molecular formula C16H15BrN2O4 B3008942 5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide CAS No. 921996-44-3](/img/structure/B3008942.png)

5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives has been explored through the Suzuki-Miyaura cross-coupling reaction. In one study, furan-2-carbonyl chloride and 4-bromoaniline were reacted in the presence of triethylamine to yield N-(4-bromophenyl)furan-2-carboxamide with an excellent yield of 94% . This compound was further arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base, producing various analogues with moderate to good yields ranging from 43% to 83% .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated through X-ray crystallographic analysis. For instance, the reaction of certain cyanopropoxy derivatives with potassium tert-butoxide led to the formation of 5-amino-1,2,6,7-tetrahydrobenzo[f]furo[2,3-c]isoquinolines, which upon further reaction with aliphatic cyclic amines or imidazole and NaH, produced amino derivatives or a dihydrofuran ring cleaved product, respectively . The structural confirmation of these products was achieved through crystallographic methods .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored in the context of their biological activities. The synthesized N-(4-bromophenyl)furan-2-carboxamide showed significant anti-bacterial activities against drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus . Additionally, the synthesized 5-amino-1,2,6,7-tetrahydrobenzo[f]furo[2,3-c]isoquinolines were evaluated for their bronchodilator activity and effects on lipoprotein lipase mRNA expression, with one compound showing promising results as a bronchodilator .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide, benzo[b]furan-7-carboxamide, 2,3-dihydrobenzo[b]furan-7-carboxamide, and indole-5-carboxamide derivatives have been studied in relation to their serotonin 5-HT4 agonistic activity . The introduction of various substituents and construction of different skeletons significantly affected the agonistic activity. For example, the construction of the benzo[b]furan and 2,3-dihydrobenzo[b]furan skeletons enhanced the activity, while the indole skeleton caused a decrease in activity . The selectivity of these compounds was also confirmed as they were free from binding activity to other receptors such as dopamine D1, D2, serotonin 5-HT1, 5-HT2, and muscarine M1, M2 in vitro .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The compound is related to various synthesis processes and chemical properties. For instance, Sedgeworth and Proctor (1981) explored the synthesis of the 1,4-ethano-3-benzazepine ring system, highlighting the complexity of creating tricyclic ring systems similar to the one found in 5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide Sedgeworth & Proctor, 1981.

- Additionally, Ismail et al. (2004) synthesized similar compounds with antiprotozoal agents, indicating potential medical applications Ismail et al., 2004.

Biological Activities and Potential Applications

- Shipilovskikh and Rubtsov (2014) investigated compounds containing 3-imino-3H-furan-2-one, which are structurally related to the query compound, for their biological activity, suggesting possible therapeutic uses Shipilovskikh & Rubtsov, 2014.

- Palkar et al. (2017) designed and synthesized analogs of pyrazole-5-ones, including compounds with a structure akin to the query compound, displaying significant antibacterial activity, hinting at its potential in medical applications Palkar et al., 2017.

Analytical and Spectroscopic Studies

- Patel (2020) conducted analytical and spectral studies on furan ring-containing ligands, like the query compound, to explore their antimicrobial properties Patel, 2020.

- Naganathan et al. (2015) reported the process development and scale-up of a kinase inhibitor with a benzoxazepine core, structurally similar to the query compound, showcasing its potential in drug development Naganathan et al., 2015.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O4/c1-2-19-7-8-22-12-4-3-10(9-11(12)16(19)21)18-15(20)13-5-6-14(17)23-13/h3-6,9H,2,7-8H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHCFTJTTUIZGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

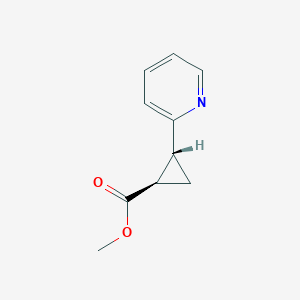

![N-(3,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3008860.png)

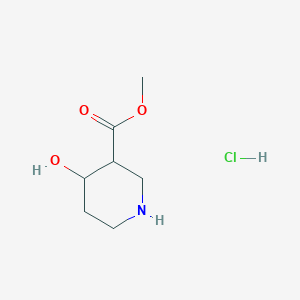

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3008869.png)

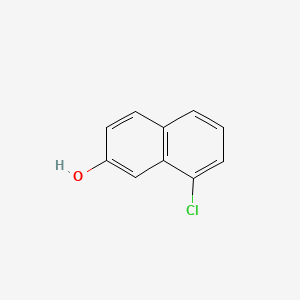

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-benzamidooxazole-4-carboxamide](/img/structure/B3008870.png)

![Diethyl 2-[(2,5-difluoroanilino)methylene]malonate](/img/structure/B3008871.png)

![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008876.png)